

# Application Notes and Protocols for 1D228 in MKN45 Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides detailed application notes and protocols for the utilization of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a preclinical xenograft mouse model using the human gastric cancer cell line, MKN45. The MKN45 cell line, derived from a poorly differentiated gastric adenocarcinoma, is characterized by the amplification of the c-Met oncogene, making it a relevant model for studying targeted therapies against this pathway.[1][2] **1D228** has demonstrated significant anti-tumor efficacy by targeting both tumor cell proliferation and angiogenesis.[3][4] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **1D228**.

# Core Concepts: 1D228 and the MKN45 Xenograft Model

The MKN45 human gastric cancer cell line is a widely used in vitro model for gastric cancer research.[5] A key characteristic of MKN45 cells is the amplification of the c-Met oncogene, which plays a crucial role in tumor growth and progression.[1][6] When these cells are injected into immunocompromised mice, they form solid tumors, creating a xenograft model that allows for the in vivo evaluation of anti-cancer agents.[7][8]



**1D228** is a small molecule inhibitor that potently targets both c-Met and TRK kinases.[3][4] The dual inhibition of these pathways has been shown to be more effective than targeting either pathway alone, leading to robust anti-tumor effects in gastric and liver cancer models.[4][9] Mechanistic studies have revealed that **1D228** induces G0/G1 cell cycle arrest and apoptosis in tumor cells and inhibits the migration and tube formation of endothelial cells, thereby suppressing angiogenesis.[3][9]

### **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **1D228** in the MKN45 xenograft model.

Table 1: Tumor Growth Inhibition in MKN45 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (TGI) (%)
1D228	8 mg/kg/day	94.8
Tepotinib (c-Met inhibitor)	8 mg/kg/day	67.61
Larotrectinib + Tepotinib	Not Specified	Less effective than 1D228 monotherapy

Data extracted from a study comparing **1D228** with other inhibitors.[4][9]

Table 2: Effects of 1D228 on Tumor Weight and Mouse Body Weight

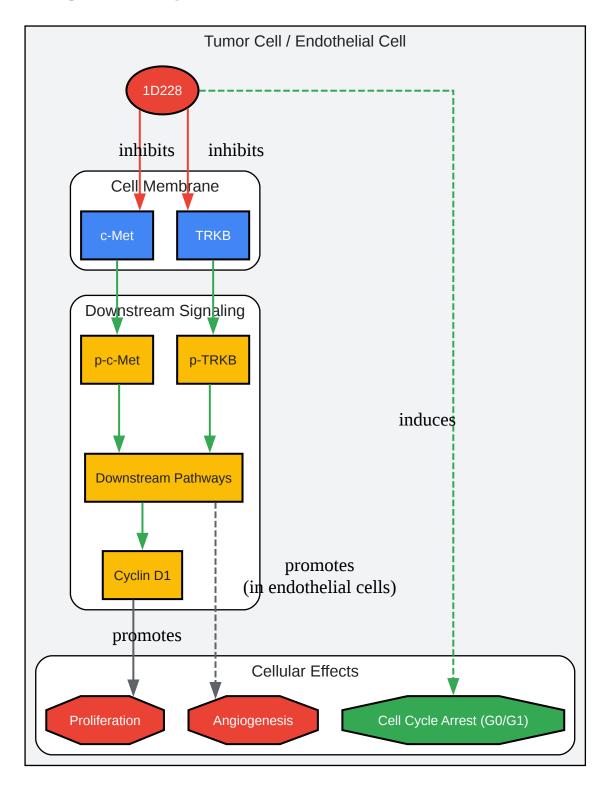
Treatment Group	Average Tumor Weight (g)	Change in Body Weight
Control	~1.25	Stable
1D228 (8 mg/kg/day)	~0.1	Stable
Tepotinib (8 mg/kg/day)	~0.4	Stable
Larotrectinib + Tepotinib	~0.25	Slight Decrease

Data is approximated from graphical representations in the source study.[10]





## **Signaling Pathway and Experimental Workflow Signaling Pathway of 1D228 Inhibition**

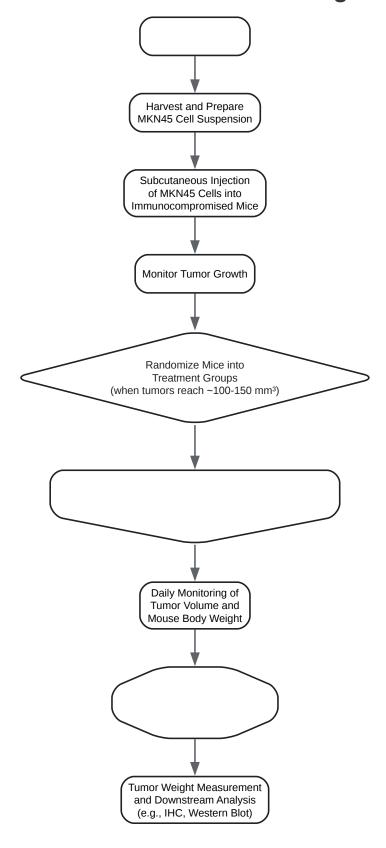


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Caption: 1D228 dual-inhibits c-Met and TRKB signaling.

## **Experimental Workflow for MKN45 Xenograft Model**





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Caption: Workflow for 1D228 efficacy testing in MKN45 xenografts.

# **Experimental Protocols**Cell Culture and Preparation

- Cell Line: MKN45 human gastric adenocarcinoma cell line.[7]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells when they reach 80-90% confluency.[2]
- Cell Harvesting: For injection, detach adherent cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.[11] A mixture with Matrigel may be used to improve tumor take rate.[8]

#### In Vivo Xenograft Study

- Animal Model: Female athymic BALB/c nude mice, 4-6 weeks old.[8]
- Cell Implantation: Subcutaneously inject 1 x 10<sup>6</sup> MKN45 cells in a volume of 100  $\mu$ L into the right flank of each mouse.[11][12]
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups.
- Drug Preparation and Administration:
  - Prepare 1D228 in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).



- Administer 1D228 by intragastric gavage once daily at the desired dosage (e.g., 8 mg/kg).
  [3]
- The control group should receive the vehicle only.
- Efficacy Evaluation:
  - Measure tumor volume and body weight daily throughout the treatment period.[3]
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
- Downstream Analysis:
  - Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry (IHC) analysis of biomarkers such as Ki67 (proliferation), p-c-Met, and p-TRKB.[10]
  - Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis of protein expression levels (e.g., c-Met, TRKB, and downstream signaling molecules) or RNA sequencing.[3][13]

### Immunohistochemistry (IHC)

- Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
- Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with primary antibodies against Ki67, p-c-Met, or p-TRKB overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as



diaminobenzidine (DAB).

- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
- Analysis: Analyze the staining intensity and percentage of positive cells under a microscope.

#### **Western Blotting**

- Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.
- Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]

### Conclusion

The use of **1D228** in MKN45 xenograft mouse models provides a robust platform for evaluating its anti-tumor activity in a c-Met amplified gastric cancer setting. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these preclinical studies, from cell culture and in vivo experimentation to downstream molecular analysis. The potent dual-targeting mechanism of **1D228** against both tumor cells and the tumor microenvironment underscores its potential as a promising therapeutic agent for gastric cancer.[3][9]



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#### References

- 1. Molecular characteristics of eight gastric cancer cell lines established in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKN45 Cell Line Creative Biogene [creative-biogene.com]
- 6. Cellosaurus cell line MKN45 (CVCL\_0434) [cellosaurus.org]
- 7. MKN-45 Cells [cytion.com]
- 8. MKN-45 Xenograft Model Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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